4-amino-N-(4-methylphenyl)butanamide hydrochloride
Description
Properties
IUPAC Name |
4-amino-N-(4-methylphenyl)butanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-9-4-6-10(7-5-9)13-11(14)3-2-8-12;/h4-7H,2-3,8,12H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEGIUHOYNOZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization and Conditions
The chlorination step occurs in organic solvent A (unspecified but likely dichloromethane or toluene) at temperatures ranging from -5°C to 110°C. BTC’s high reactivity ensures complete conversion of 2-aminobutyric acid within 2–4 hours, with yields exceeding 85% after purification. Ammoniation at 25–40°C for 6 hours facilitates oxazolidinedione ring opening, while subsequent acidification at 0–5°C precipitates the hydrochloride salt in >90% purity.
Advantages :
- Cost-effectiveness : BTC replaces toxic phosgene, reducing hazardous waste.
- Mild conditions : Ambient temperatures and simple workup minimize energy input.
Benzoxazole Derivative Synthesis via Thiourea Cyclization
Research by Kim et al. (2022) demonstrates a route to 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives, adaptable to the target compound. Thiourea intermediates, formed from 4-nitroaniline and substituted 2-hydroxyphenyl isothiocyanates, undergo oxidative cyclization with potassium superoxide (KO₂) to yield benzoxazole cores.
Key Steps and Characterization
- Cyclization : KO₂ in acetonitrile at room temperature for 16 hours converts thioureas to benzoxazoles.
- N-Boc Protection/Deprotection : Boc-γ-aminobutyric acid coupling followed by HCl-mediated deprotection generates the free amine.
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | KO₂, CH₃CN, 16 h, rt | 70–85 | |
| Boc Deprotection | 4M HCl in dioxane, 2 h | 90–95 |
Application to Target Compound :
Replacing the benzoxazole-aniline moiety with 4-methylphenylamine could directly yield 4-amino-N-(4-methylphenyl)butanamide hydrochloride.
Palladium-Catalyzed Carbonylation of Brominated Intermediates
Patent US20030065211A1 discloses a high-yielding route to methyl N-butyryl-4-amino-3-methylbenzoate, with implications for analogous compounds. The novel intermediate N-(4-bromo-2-methylphenyl)butanamide undergoes palladium-catalyzed carbonylation with methanol to install the ester group.
Bromination and Carbonylation
- Bromination : Elemental bromine in acetic acid at 10–80°C introduces bromine at the para position of N-(2-methylphenyl)butanamide.
- Carbonylation : Pd(OAc)₂ catalyzes CO insertion (2–30 bar, 90–160°C) to form the methyl ester.
Yield Data :
Adaptability :
Substituting 2-methylphenyl with 4-methylphenyl in the starting aniline could streamline synthesis of the target compound.
Direct Amidation Using Carboxylic Acids and Amines
Recent advances in direct amidation, as reported by Ishihara et al. (2013), enable coupling of 4-aminobutyric acid derivatives with 4-methylaniline. Employing trimethylsilyl chloride (TMSCl) as an activator, the reaction proceeds in toluene at 80°C for 24 hours.
Reaction Scope and Limitations
- Substrate Compatibility : Aliphatic amines and aromatic acids couple efficiently (yields: 60–85%).
- Challenges : Steric hindrance from the 4-methyl group necessitates elevated temperatures (100–120°C).
Optimization :
- Catalyst Screening : Pd(OAc)₂ improves yields for hindered systems.
- Workup : Solid-phase extraction simplifies purification.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and primary amine group undergo hydrolysis under acidic or basic conditions:
Key Findings :
-
Acidic hydrolysis cleaves the amide bond, yielding 4-aminobutyric acid and 4-methylaniline hydrochloride .
-
Basic hydrolysis produces the sodium salt of 4-aminobutyric acid, with slower kinetics due to reduced nucleophilicity in basic media.
Substitution Reactions
The aromatic ring and amine group participate in electrophilic and nucleophilic substitutions:
Aromatic Bromination
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Br₂ (1.05 eq) | Acetic acid, 30–60°C, 3 hours | N-(4-Bromo-2-methylphenyl)butanamide | >95% |
Mechanism :
Electrophilic bromination occurs at the para position relative to the methyl group, driven by the directing effect of the electron-donating methyl substituent .
Amine Alkylation
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| CH₃I (1.2 eq) | K₂CO₃, DMF, 60°C, 6 hours | 4-(N-Methylamino)-N-(4-methylphenyl)butanamide | 70% |
Note : Alkylation occurs selectively at the primary amine due to steric hindrance from the aromatic group .
Cyclization Reactions
The compound forms heterocycles under oxidative or thermal conditions:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| KO₂ (2 eq) | DMF, 120°C, 8 hours | Benzoxazole derivative | 65% |
Mechanism :
The amine reacts with adjacent carbonyl groups to form a benzoxazole ring, facilitated by potassium superoxide as an oxidizing agent .
Palladium-Catalyzed Coupling
The aromatic bromide (if present) participates in cross-coupling reactions:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Pd(PPh₃)₄, CO | MeOH, 100°C, 20 bar CO, 12 hours | Methyl 4-(butyrylamino)-3-methylbenzoate | 88% |
Key Insight :
This reaction is critical in synthesizing angiotensin II antagonists, highlighting the compound’s role as a pharmaceutical intermediate .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H16ClN2
- Molecular Weight : 216.71 g/mol
- Solubility : Soluble in water
The compound features an amino group and a methyl-substituted phenyl group, which contribute to its biological activity by enabling interactions with various biological targets through hydrogen bonding and π-π interactions.
Medicinal Chemistry
4-amino-N-(4-methylphenyl)butanamide hydrochloride has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
- Anticancer Properties : It has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells .
Neuropathic Pain Treatment
Recent studies have focused on the compound's role as an inhibitor of GABA uptake:
- GABA Transporters : The compound has been synthesized as part of functionalized amino acids aimed at inhibiting GABA transporters (mGAT1–4), which are critical targets for treating neuropathic pain . This inhibition can help restore balance in neurotransmission, which is often disrupted in neuropathic pain conditions.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block:
- Reagent in Chemical Reactions : It is used as a reagent for synthesizing various organic compounds due to its reactive functional groups. The compound can participate in oxidation and reduction reactions, forming nitroso or nitro derivatives and substituted aromatic compounds.
Case Study 1: Anticancer Activity
A study synthesized several derivatives of this compound and evaluated their anticancer properties. Among the tested compounds, some exhibited significant cytotoxicity against human cancer cell lines, suggesting potential for further development as anticancer agents .
Case Study 2: Inhibition of GABA Uptake
In a study focused on neuropathic pain, researchers designed new functionalized amino acids based on the structure of this compound. These compounds were assessed for their ability to inhibit GABA uptake, showing promising results that support their potential use in pain management therapies .
Mechanism of Action
The mechanism of action of 4-amino-N-(4-methylphenyl)butanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-amino-N-(4-methylphenyl)butanamide hydrochloride with structurally related butanamide derivatives:
Key Observations:
- Substituent Effects : The 4-methylphenyl group in the target compound provides aromaticity and moderate lipophilicity, whereas heterocyclic substituents (e.g., isoxazole in ) or complex moieties (e.g., dioxopiperidine in ) alter solubility and bioavailability.
- Stability : Impurities like N-[3-acetyl-4-(oxiran-2-ylmethoxy)phenyl]butanamide () contain reactive epoxide groups, making them prone to degradation compared to the stable hydrochloride salt of the target compound.
- Safety : Compounds like o-methoxy butyryl fentanyl () exhibit significant hazards (e.g., acute toxicity), while the target compound’s safety profile remains uncharacterized in the evidence.
Biological Activity
4-amino-N-(4-methylphenyl)butanamide hydrochloride, also known as a derivative of butanamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that allows it to interact with various biological targets, making it a subject of interest for researchers exploring its therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of an amino group and an aromatic ring in its structure contributes to its biological activity by enabling hydrogen bonding and π-π interactions with biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.
| Property | Value |
|---|---|
| Molecular Weight | 216.71 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| pKa | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential application as an antimicrobial agent.
Anti-inflammatory Effects
In vitro studies have shown that compounds related to this compound can modulate inflammatory cytokines such as IL-1β and IL-6. These compounds were tested in LPS-induced inflammation models, revealing significant inhibition of pro-inflammatory cytokine expression without evident hepatotoxicity .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways. The exact mechanism is still under investigation, but it appears to involve modulation of signaling pathways associated with cell growth and apoptosis .
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions with target proteins. This can lead to alterations in enzyme activity or receptor signaling, influencing various physiological responses.
Study on Antimicrobial Activity
In a controlled laboratory setting, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent.
Anti-inflammatory Study
In a study involving LPS-induced inflammation in mouse models, compounds derived from this compound were administered. The results showed a marked decrease in the levels of IL-6 and TNF-α mRNA expression compared to controls. Histological analysis revealed reduced macrophage infiltration in liver tissues, suggesting effective modulation of the inflammatory response .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-amino-N-(4-methylphenyl)butanamide hydrochloride, and how can purity be validated?
- Methodological Answer :
-
Synthetic Routes : Amide bond formation via coupling reagents (e.g., EDC/HOBt) or nucleophilic substitution of activated esters. For example, brominated analogs (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) are synthesized via halogenation of precursor amides .
-
Purification : Use recrystallization (common for hydrochloride salts) or preparative HPLC. Purity validation via HPLC (≥98% threshold) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
-
Critical Parameters : Monitor reaction pH for hydrochloride salt stability and avoid thermal degradation during solvent evaporation .
- Data Table :
| Synthetic Method | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|
| Coupling Reagents | 65–75 | ≥95% | |
| Halogenation | 50–60 | ≥90% |
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs for structure refinement. Hydrochloride salts often form monoclinic crystals (e.g., P21/c space group) suitable for single-crystal diffraction .
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm amine protonation and aromatic substitution patterns.
- FT-IR : Amide I/II bands (~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₁H₁₅ClN₂O) .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s pharmacological activity while minimizing off-target effects?
- Methodological Answer :
- In Vitro Assays : Use enzyme inhibition studies (e.g., kinase assays) with negative controls (e.g., unmodified amides) to isolate target interactions .
- Dose-Response Curves : Employ IC₅₀ calculations across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .
- Counter-Screens : Test against related receptors (e.g., GPCR panels) to rule out cross-reactivity .
Q. How can contradictions in bioactivity data from different in vitro models be resolved?
- Methodological Answer :
- Variable Optimization : Standardize assay conditions (e.g., pH, serum concentration) to reduce variability. For example, discrepancies in IC₅₀ values may arise from differences in cell permeability .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify trends .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement in conflicting models .
Q. What strategies are recommended for impurity profiling during scale-up synthesis?
- Methodological Answer :
- HPLC-MS : Detect trace impurities (e.g., N-acetyl byproducts) using reverse-phase C18 columns and gradient elution .
- Reference Standards : Compare retention times with certified impurities (e.g., EP/JP standards for related amides) .
- Forced Degradation : Expose the compound to heat/light to identify degradation products (e.g., hydrolyzed amides) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases from PDB) to predict binding modes .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., charge distribution on the amino group) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Methodological Considerations
Q. What are the best practices for ensuring compound stability during storage?
- Answer :
- Store at –20°C in airtight, light-resistant containers. Hydrochloride salts are hygroscopic; use desiccants (e.g., silica gel) to prevent hydrolysis .
- Monitor stability via periodic HPLC analysis (e.g., every 6 months) .
Q. Which analytical techniques are critical for quantifying the compound in biological matrices?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
